1-Isocyanatopent-1-ene
Description
1-Isocyanatopent-1-ene (C₅H₇NCO) is an unsaturated aliphatic isocyanate characterized by a terminal isocyanate (-NCO) group and a pent-1-ene backbone. Structurally, it is represented as CH₂=CHCH₂CH₂CH₂NCO. This compound is notable for its reactive isocyanate moiety, which enables participation in nucleophilic addition reactions with amines, alcohols, and thiols, forming urethanes, ureas, and thiocarbamates, respectively. Applications likely include its use as a monomer in specialty polymers or crosslinking agents, though its mono-functional nature limits its utility compared to diisocyanates in polyurethane synthesis.
Properties
CAS No. |
88310-63-8 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
1-isocyanatopent-1-ene |
InChI |
InChI=1S/C6H9NO/c1-2-3-4-5-7-6-8/h4-5H,2-3H2,1H3 |
InChI Key |
OUSDOCXMDVJSOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CN=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanatopent-1-ene can be synthesized through several methods. One common approach involves the reaction of pent-1-en-5-amine with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows: [ \text{C5H9NH2} + \text{COCl2} \rightarrow \text{C6H9NO} + 2\text{HCl} ] This method requires careful handling of phosgene due to its toxicity and reactivity .
Industrial Production Methods: In industrial settings, the production of isocyanates often involves the use of phosgene-free methods to enhance safety and sustainability. One such method includes the use of carbon dioxide and diamines to produce diisocyanates, which can then be converted to mono-isocyanates like this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanatopent-1-ene undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to produce amines and carbon dioxide.
Polymerization: Can polymerize to form polyurethanes.
Common Reagents and Conditions:
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Water: Hydrolysis occurs readily in the presence of moisture.
Catalysts: Polymerization reactions often require catalysts like dibutyltin dilaurate.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Products of hydrolysis.
Polyurethanes: Result from polymerization reactions.
Scientific Research Applications
1-Isocyanatopent-1-ene has several applications in scientific research:
Polymer Chemistry: Used in the synthesis of polyurethanes, which are valuable in coatings, adhesives, and foams.
Materials Science: Employed in the development of advanced materials with specific mechanical and chemical properties.
Biomedical Research: Investigated for potential use in drug delivery systems and biocompatible materials.
Mechanism of Action
The mechanism of action of 1-isocyanatopent-1-ene primarily involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity is exploited in the formation of urethanes, ureas, and polyurethanes. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules .
Comparison with Similar Compounds
Reactivity :
- Nucleophilic Addition : Isothiocyanates exhibit slower reaction kinetics with amines compared to isocyanates, as sulfur’s reduced electronegativity weakens the electrophilicity of the central carbon .
- Biological Activity: Isothiocyanates (e.g., those derived from glucosinolates) are prevalent in natural products and exhibit antimicrobial properties, unlike aliphatic isocyanates, which are primarily synthetic intermediates .
Applications :
Used in agrochemicals and pharmaceuticals, whereas 1-isocyanatopent-1-ene is more niche in polymer science.
| Property | This compound | 5-Isothiocyanatopent-1-ene |
|---|---|---|
| Functional Group | -NCO | -NCS |
| Molecular Formula | C₆H₉NO | C₆H₉NS |
| Electrophilicity | High | Moderate |
| Common Applications | Polymers | Pharmaceuticals |
Hexamethylene Diisocyanate (1,6-Diisocyanatohexane)
Structural and Functional Differences: Hexamethylene diisocyanate (HDI, C₆H₁₂N₂O₂) is a diisocyanate with two -NCO groups on a linear hexane chain, contrasting with the mono-functional and unsaturated structure of this compound.
Reactivity :
- Crosslinking Capacity: HDI’s bifunctionality enables polyurethane and polyurea formation via reactions with diols or diamines, whereas this compound’s mono-functionality limits it to chain-terminating roles .
- Volatility : HDI’s higher molecular weight reduces volatility compared to this compound, impacting handling and safety protocols .
Applications :
HDI is a cornerstone in automotive coatings and elastomers, while this compound may serve in modified resins or adhesives requiring unsaturated backbones.
| Property | This compound | Hexamethylene Diisocyanate |
|---|---|---|
| Functionality | Mono-isocyanate | Di-isocyanate |
| Molecular Formula | C₆H₉NO | C₈H₁₂N₂O₂ |
| Volatility | Higher | Lower |
| Industrial Use | Specialty polymers | Coatings, elastomers |
Isoselenocyanates
Structural and Functional Differences: Isoselenocyanates (-NCSe) replace oxygen with selenium, further reducing electrophilicity and increasing steric bulk compared to isocyanates.
Reactivity :
- Reaction with Amines: Isoselenocyanates form selenoureas, which are less stable than ureas due to weaker C-Se bonds .
- Synthetic Utility : Their larger atomic size enables unique cyclization pathways, such as selenazepane synthesis, which are unfeasible with isocyanates .
Applications: Primarily research-oriented, focusing on organoselenium chemistry and catalytic applications, unlike the industrial focus of isocyanates.
| Property | This compound | Isoselenocyanates |
|---|---|---|
| Functional Group | -NCO | -NCSe |
| Bond Strength (C-X) | C-O: Strong | C-Se: Weak |
| Primary Use | Industrial | Research |
Research Findings and Trends
- Reactivity Hierarchy: Isocyanates > isothiocyanates > isoselenocyanates in nucleophilic addition reactions due to electronegativity differences .
- Thermal Stability : Aliphatic isocyanates like this compound decompose at lower temperatures than aromatic variants, limiting high-temperature applications.
- Environmental Impact : Isocyanates require stringent handling due to toxicity, whereas isothiocyanates (e.g., from natural sources) are more environmentally benign .
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